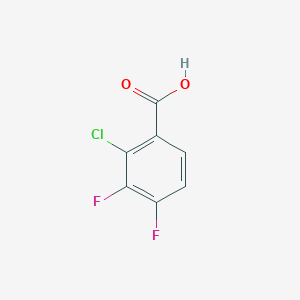

2-Chloro-3,4-difluorobenzoic acid

Vue d'ensemble

Description

2-Chloro-3,4-difluorobenzoic acid is a chemical compound with the CAS Number: 150444-93-2. It has a molecular weight of 192.55 and is typically in solid form .

Synthesis Analysis

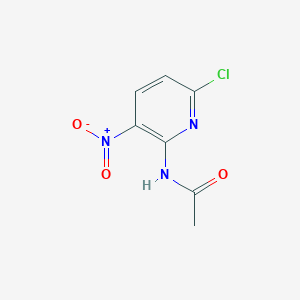

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 2-Chloro-3,4-difluorobenzoic acid, was reported to be synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis

The molecular structure of 2-Chloro-3,4-difluorobenzoic acid is represented by the linear formula C7H3ClF2O2 . More detailed structural and spectroscopic characterizations can be found in various studies .Physical And Chemical Properties Analysis

2-Chloro-3,4-difluorobenzoic acid is a solid at room temperature. It has a flash point of 121.9°C and a boiling point of 277.9±35.0°C at 760 mmHg .Applications De Recherche Scientifique

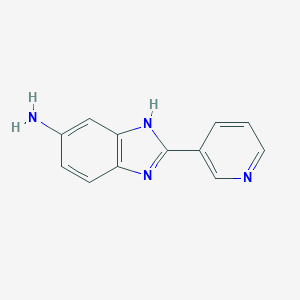

Synthesis of Medicinal Compounds

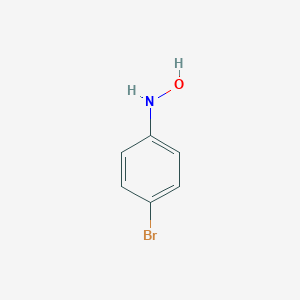

2-Chloro-3,4-difluorobenzoic acid is a valuable intermediate in the synthesis of medicinal compounds . It’s particularly useful in the production of quinolone-3-carboxylic acids derivatives , which are a class of compounds with significant antibacterial properties .

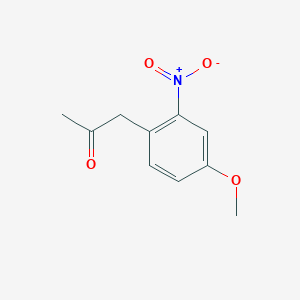

Synthesis of Pesticides

This compound also plays a crucial role in the synthesis of pesticides . The unique properties of 2-Chloro-3,4-difluorobenzoic acid make it an important component in the development of new and more effective pesticides .

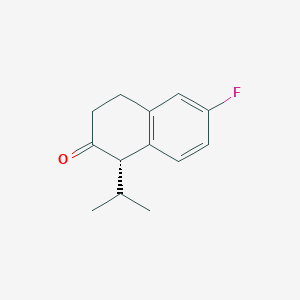

Preparation of Biologically Active Compounds

2-Chloro-3,4-difluorobenzoic acid is used in the preparation of synthetic biologically active compounds . These compounds have a wide range of applications in various fields of biological research .

Production of Fluoroarenes

Fluoroarenes are versatile components of many synthetic biologically active compounds and functional materials . 2-Chloro-3,4-difluorobenzoic acid can be synthesized from commercially available precursors, making it a valuable resource in the production of fluoroarenes .

Thermodynamic Property Research

2-Chloro-3,4-difluorobenzoic acid can be used in thermodynamic property research . The compound’s unique properties make it a valuable resource for studying thermodynamic properties of pure compounds, particularly organics .

Material Science Research

In the field of material science, 2-Chloro-3,4-difluorobenzoic acid is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-3,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEOUORGNJUNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434124 | |

| Record name | 2-Chloro-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4-difluorobenzoic acid | |

CAS RN |

150444-93-2 | |

| Record name | 2-Chloro-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)

![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)